
4-Bromo-7-methoxyisoquinolin-1-ol
Descripción general
Descripción
4-Bromo-7-methoxyisoquinolin-1-ol: is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally related to quinolines, and are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine and methoxy groups in the structure of this compound imparts unique chemical properties, making it a valuable compound for various research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxyisoquinolin-1-ol typically involves the halogenation of isoquinoline derivatives. One common method is the bromination of 7-methoxyisoquinolin-1-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromination. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: 4-Bromo-7-methoxyisoquinolin-1-ol can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form 4-bromo-7-methoxyisoquinoline using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Formation of various substituted isoquinolines depending on the nucleophile used.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of 4-bromo-7-methoxyisoquinoline.
Aplicaciones Científicas De Investigación
Targeting Bromodomain-Containing Proteins
Bromodomain-containing proteins (BRDs) are critical in regulating gene expression related to various cancers. Specifically, the BRD7 protein has been implicated in multiple malignancies, including prostate, breast, and colorectal cancers. Recent studies have highlighted the development of selective inhibitors for BRD7, which could facilitate a better understanding of its role in cancer biology.
- Chemical Probes : Researchers have synthesized ligands that selectively bind to BRD7 with submicromolar affinity, enhancing the study of BRD7's function in cancer cells. These compounds were designed using structure-based drug design and validated in cell-based models, demonstrating their potential as therapeutic agents against tumors associated with BRD7 dysregulation .
Compound | Binding Affinity (Kd) | Selectivity | Cancer Type Targeted |
---|---|---|---|
1–78 | 509 nM | High | Prostate Cancer |
2–77 | >10 μM | Moderate | Breast Cancer |
Mechanistic Insights
The binding mode analyses of these inhibitors reveal that they occupy a unique binding pocket exclusive to BRD7, which is crucial for acetylated lysine recognition. This specificity is vital for developing targeted therapies that minimize off-target effects and enhance therapeutic efficacy .
Isoquinolone Derivatives as LPA5 Antagonists
4-Bromo-7-methoxyisoquinolin-1-ol has been investigated as part of a series of isoquinolone derivatives that act as antagonists for the lysophosphatidic acid receptor 5 (LPA5). These compounds exhibit promise in managing pain due to their ability to attenuate inflammatory and neuropathic pain responses.
- Efficacy : In vivo studies have demonstrated that these isoquinolone derivatives can significantly reduce nociceptive hypersensitivity in rat models without affecting locomotion, indicating their potential as analgesics with favorable safety profiles .
Compound | Pain Model Tested | Dose (mg/kg) | Effectiveness |
---|---|---|---|
65 | Chronic Constriction Injury | 32 | Significant reduction |
66 | Complete Freund’s Adjuvant | Variable | Dose-dependent effect |
Synthesis and Structure-Activity Relationships (SAR)
The synthesis of this compound involves several steps that allow for modifications at various positions on the isoquinoline scaffold. Understanding the structure-activity relationships is crucial for optimizing the efficacy and selectivity of these compounds.
Synthetic Routes
Recent advancements have facilitated the synthesis of isoquinolone derivatives through novel routes that allow for diverse substitutions at critical positions, enhancing their pharmacological profiles .
Mecanismo De Acción
The mechanism of action of 4-Bromo-7-methoxyisoquinolin-1-ol depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets such as proteins or nucleic acids. The presence of the bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards its targets, affecting the overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
7-Methoxyisoquinolin-1-ol: Lacks the bromine atom, which may result in different chemical reactivity and biological activity.
4-Bromoisoquinolin-1-ol: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.
4-Bromo-7-methoxyquinoline: Similar structure but with a quinoline core instead of an isoquinoline core, leading to different electronic properties and reactivity.
Uniqueness
4-Bromo-7-methoxyisoquinolin-1-ol is unique due to the presence of both bromine and methoxy groups on the isoquinoline core. This combination imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential for diverse biological activities. The compound’s unique structure makes it a valuable tool in various fields of scientific research and industrial applications.
Actividad Biológica
4-Bromo-7-methoxyisoquinolin-1-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, biological effects, mechanisms of action, and potential applications in drug development.
This compound has the molecular formula C_10H_8BrNO_2 and a molecular weight of 238.08 g/mol. The compound features a bromine atom at the 4-position, a methoxy group at the 7-position, and a hydroxyl group at the 1-position of the isoquinoline structure. These structural characteristics contribute to its unique reactivity and biological properties.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.
- Anticancer Effects : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in certain cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that this compound could protect neuronal cells from oxidative stress and neurodegeneration.
Summary of Biological Activities
Biological Activity | Description |
---|---|
Antimicrobial | Active against various bacteria and fungi. |
Anticancer | Inhibits proliferation and induces apoptosis in cancer cells. |
Neuroprotective | Protects neuronal cells from oxidative damage. |
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival, such as kinases or proteases.
- Receptor Interaction : It might interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Modulation : By scavenging free radicals, it may reduce oxidative stress in cells, thereby providing neuroprotective effects.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various biomedical applications:
- Anticancer Research : In vitro studies demonstrated that this compound can significantly reduce the viability of breast cancer cells (MCF-7) at concentrations as low as 10 µM over 48 hours, suggesting its potential as an anticancer agent .
- Neuroprotection : A study investigated its effects on neuronal cell lines exposed to oxidative stress induced by hydrogen peroxide. Results indicated that pre-treatment with the compound significantly reduced cell death compared to controls .
- Antimicrobial Activity : The compound was tested against common bacterial strains such as E. coli and S. aureus, showing effective inhibition at concentrations ranging from 25 to 100 µg/mL .
Applications in Drug Development
Due to its promising biological activities, this compound is being explored as a lead compound for drug development. Its structural features allow for modifications that could enhance potency and selectivity for specific biological targets.
Potential Applications
Application Area | Description |
---|---|
Antibiotic Development | Potential new antibiotics targeting resistant strains. |
Cancer Therapy | Development of novel anticancer agents with fewer side effects. |
Neuroprotective Drugs | Formulation of drugs aimed at neurodegenerative diseases. |
Propiedades
IUPAC Name |
4-bromo-7-methoxy-2H-isoquinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-14-6-2-3-7-8(4-6)10(13)12-5-9(7)11/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIGIHBFESJYRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1207448-48-3 | |
Record name | 4-bromo-7-methoxy-1,2-dihydroisoquinolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.